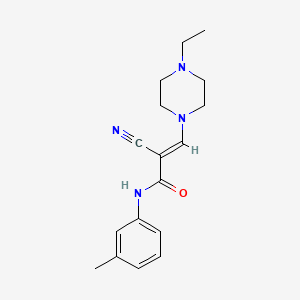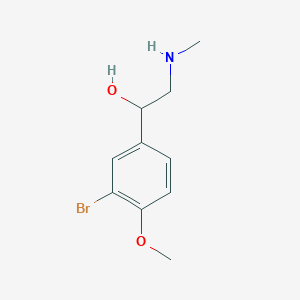
1-(3-Bromo-4-methoxyphenyl)-2-(methylamino)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-4-methoxyphenyl)-2-(methylamino)ethan-1-ol is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a methylamino group attached to a phenyl ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 3-bromo-4-methoxybenzaldehyde.
Reductive Amination: The aldehyde group of 3-bromo-4-methoxybenzaldehyde is first converted to an imine by reacting with methylamine. This imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Hydroxylation: The resulting amine is then subjected to hydroxylation to introduce the hydroxyl group at the ethan-1-ol position. This can be achieved using reagents like hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve sustainability.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products:
Oxidation: 1-(3-Bromo-4-methoxyphenyl)-2-(methylamino)ethanone.
Reduction: 1-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol.
Substitution: 1-(3-Methoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-ol.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block in the development of novel materials with specific electronic properties.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various enzymes and receptors.
Medicine:
- Explored for its potential therapeutic properties, particularly in the development of new drugs targeting neurological pathways.
- May serve as a precursor in the synthesis of pharmaceutical compounds with analgesic or anti-inflammatory properties.
Industry:
- Utilized in the production of specialty chemicals.
- Potential applications in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism by which 1-(3-Bromo-4-methoxyphenyl)-2-(methylamino)ethan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity towards these targets, thereby affecting its pharmacological profile.
Comparaison Avec Des Composés Similaires
1-(3-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromo-4-hydroxyphenyl)-2-(methylamino)ethan-1-ol: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness:
- The presence of the bromine atom can significantly alter the compound’s reactivity and interaction with biological targets compared to its chlorine or hydroxy analogs.
- The methoxy group can influence the compound’s solubility and electronic properties, making it distinct from its hydroxy counterpart.
Propriétés
Formule moléculaire |
C10H14BrNO2 |
|---|---|
Poids moléculaire |
260.13 g/mol |
Nom IUPAC |
1-(3-bromo-4-methoxyphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C10H14BrNO2/c1-12-6-9(13)7-3-4-10(14-2)8(11)5-7/h3-5,9,12-13H,6H2,1-2H3 |
Clé InChI |
HNWJXTBEHAMZJM-UHFFFAOYSA-N |
SMILES canonique |
CNCC(C1=CC(=C(C=C1)OC)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-{[2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)phenyl]formamido}-N-(4-methoxyphenyl)propanamide](/img/structure/B13579695.png)
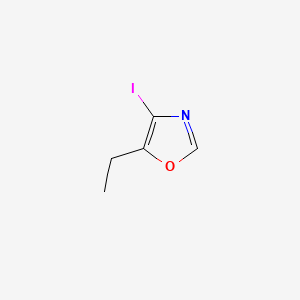

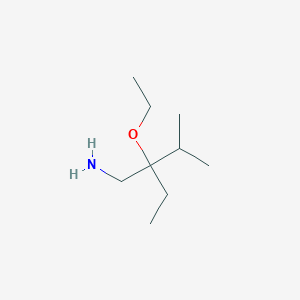

![2-(4-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B13579733.png)
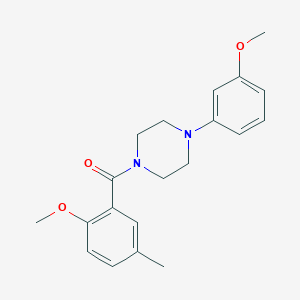
![2-Bromo-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B13579759.png)
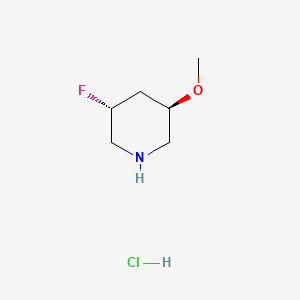

![5-[2-(Methylsulfanyl)phenyl]-1h-pyrazol-3-amine](/img/structure/B13579771.png)

